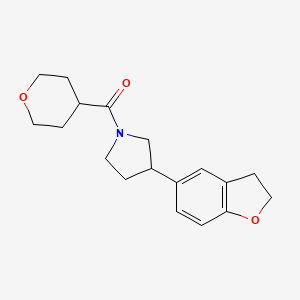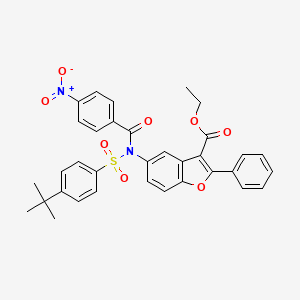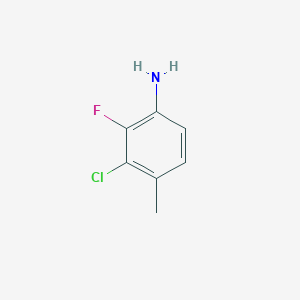
5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate is an organic compound that features a pyrazole ring substituted with an amino group and a tosyl group, along with a benzoate moiety substituted with a chlorine and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Formation of the Benzoate Moiety: The benzoate moiety is synthesized by esterification of 2-chloro-5-nitrobenzoic acid with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the pyrazole ring
Reduction: Amino derivatives of the benzoate moiety
Substitution: Various substituted benzoate derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, or apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1H-pyrazole-3-carboxylate: Similar pyrazole ring structure but with a carboxylate group instead of a benzoate moiety.
2-chloro-5-nitrobenzoic acid: Similar benzoate moiety but without the pyrazole ring.
1-tosyl-1H-pyrazole: Similar pyrazole ring with a tosyl group but lacking the amino and benzoate moieties.
Uniqueness
5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole ring and the benzoate moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O6S/c1-10-2-5-12(6-3-10)29(26,27)21-15(19)9-16(20-21)28-17(23)13-8-11(22(24)25)4-7-14(13)18/h2-9H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWYNRVWNKJVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)
![2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2361974.png)

![Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B2361983.png)
![N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2361984.png)
![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2361985.png)


![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)
![N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2361990.png)




